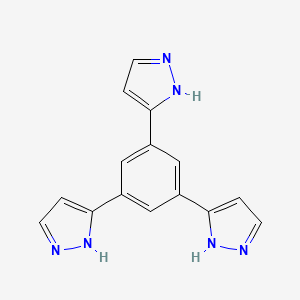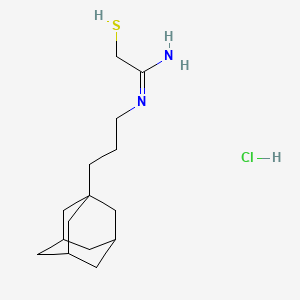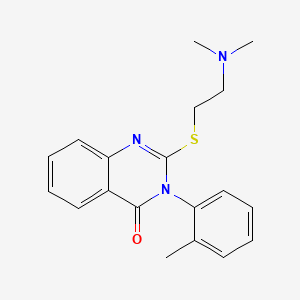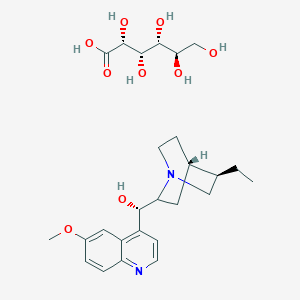
Einecs 244-519-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 244-519-2, also known as DTPMP (Diethylenetriaminepenta(methylenephosphonic acid)), is a versatile phosphonic acid widely used in various industrial applications. It is known for its excellent chelating properties and ability to inhibit mineral deposits, making it a valuable compound in water treatment, detergents, and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
DTPMP is synthesized through a multi-step process involving the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Diethylenetriamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{DTPMP} ]
Industrial Production Methods
In industrial settings, DTPMP is produced in large-scale reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then cooled, and the product is purified through filtration and crystallization processes. The final product is obtained as a solid or aqueous solution, depending on the intended application.
Chemical Reactions Analysis
Types of Reactions
DTPMP undergoes various chemical reactions, including:
Chelation: DTPMP forms stable complexes with metal ions, preventing their precipitation and deposition.
Oxidation: Under certain conditions, DTPMP can be oxidized to form phosphonic acid derivatives.
Hydrolysis: DTPMP can hydrolyze in the presence of water, leading to the formation of phosphonic acid and amine derivatives.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents used in chelation reactions with DTPMP.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize DTPMP.
Hydrolysis: Water and acidic or basic conditions can facilitate the hydrolysis of DTPMP.
Major Products Formed
Chelation: Metal-DTPMP complexes
Oxidation: Phosphonic acid derivatives
Hydrolysis: Phosphonic acid and amine derivatives
Scientific Research Applications
DTPMP has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in analytical chemistry to prevent metal ion interference in various reactions.
Biology: Employed in biological studies to inhibit metal ion-induced aggregation of proteins and enzymes.
Medicine: Investigated for its potential use in medical treatments to prevent calcification in tissues and organs.
Industry: Widely used in water treatment, detergents, and cleaning agents to prevent scale formation and enhance cleaning efficiency.
Mechanism of Action
DTPMP exerts its effects primarily through chelation, where it binds to metal ions and forms stable complexes. This prevents the metal ions from participating in unwanted reactions, such as precipitation and deposition. The molecular targets of DTPMP include metal ions like calcium, magnesium, and iron. The pathways involved in its mechanism of action include the formation of coordination bonds between the phosphonic acid groups of DTPMP and the metal ions.
Comparison with Similar Compounds
Similar Compounds
- EDTA (Ethylenediaminetetraacetic acid)
- NTA (Nitrilotriacetic acid)
- HEDP (1-Hydroxyethylidene-1,1-diphosphonic acid)
Comparison
- Chelating Efficiency : DTPMP has a higher chelating efficiency compared to EDTA and NTA, making it more effective in preventing scale formation.
- Stability : DTPMP forms more stable complexes with metal ions than HEDP, providing better long-term protection against mineral deposits.
- Environmental Impact : DTPMP is considered to have a lower environmental impact compared to NTA, which can be more persistent in the environment.
DTPMP’s unique combination of high chelating efficiency, stability, and lower environmental impact makes it a preferred choice in various applications over similar compounds.
Properties
CAS No. |
21666-86-4 |
|---|---|
Molecular Formula |
C26H38N2O9 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(S)-[(4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C20H26N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |
InChI Key |
LFDHHWHDYXAPIG-OSPZJNBRSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


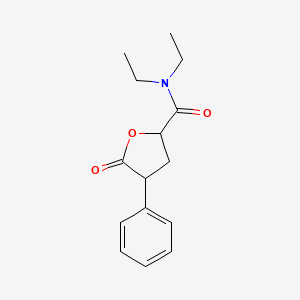
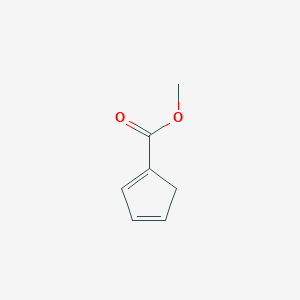

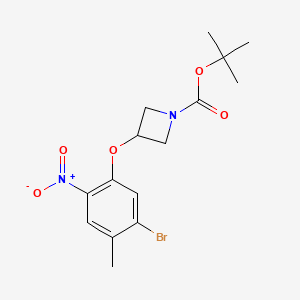
![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)
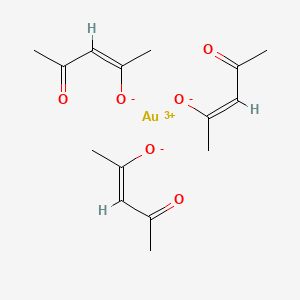

![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3,6,8,11,14-hexaene](/img/structure/B13733597.png)
![9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride](/img/structure/B13733599.png)
